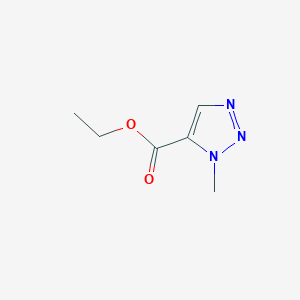

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLAXQMABKBMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

The "Anti-Click" Isomer: Synthesis, Characterization, and Utility[1]

Executive Summary

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-regioisomer (generated via CuAAC "Click" chemistry), the 1,5-disubstituted isomer requires specific catalytic intervention—typically Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to overcome the inherent thermal preference for the 1,4-product. This guide details the selective synthesis, rigorous characterization, and handling protocols for this specific isomer.

Chemical Identity & Physical Properties[1][2][3][4][5]

The distinction between the 1,4- and 1,5-isomers is the primary source of error in procurement and synthesis.[1] Verify the CAS number explicitly.

| Property | Data |

| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |

| CAS Number | 137156-35-5 |

| Isomer Note | Distinct from 1,4-isomer (CAS 39039-48-0) and C-Methyl isomer (CAS 4343-73-1) |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Functional Groups | 1,2,3-Triazole core, N1-Methyl, C5-Ethyl Ester |

Synthesis: The Regioselectivity Challenge

Thermal cycloaddition of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers (approx. 1.5:1 ratio).[1] To achieve high fidelity for the 5-carboxylate (CAS 137156-35-5), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the requisite methodology.[1]

3.1 Mechanism of Action (RuAAC)

Unlike Copper(I) catalysis, which proceeds via a dinuclear copper acetylide intermediate to form the 1,4-isomer, Ruthenium(II) catalysis involves an oxidative coupling of the alkyne and azide to a ruthenacycle. This steric and electronic governance directs the substituent to the 5-position.[1]

Figure 1: Simplified catalytic cycle for the regioselective formation of the 1,5-triazole isomer.

3.2 Validated Experimental Protocol

Objective: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via RuAAC.

Safety Precaution: Methyl azide is potentially explosive. This protocol uses in situ generation or a stable organic azide precursor if applicable. For this specific CAS, we assume the use of a safe Methyl Azide solution or equivalent surrogate.

Reagents:

-

Ethyl Propiolate (1.0 equiv)

-

Methyl Azide (1.1 equiv, as solution in Toluene or generated in situ)

-

Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)[1]

-

Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]

-

Catalyst Loading: Add Cp*RuCl(PPh₃)₂ (2 mol%) to the tube.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).

-

Reactant Addition: Add Ethyl Propiolate followed by the Methyl Azide solution.

-

Thermal Activation: Seal the tube and heat to 60–80°C for 12–24 hours. Note: RuAAC is slower than CuAAC and requires thermal energy.[1]

-

Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the alkyne.

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (dipole alignment).

Analytical Validation: Distinguishing 1,4 vs. 1,5

The most critical step is confirming that you have the 5-carboxylate (CAS 137156-35-5) and not the 4-carboxylate (CAS 39039-48-0).

4.1 NMR Spectroscopy Logic

The proximity of the N-Methyl group to the C5-substituent drives the spectral differences.[1]

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) | Diagnostic Reason |

| ¹H NMR (Triazole-H) | δ 8.0 - 8.2 ppm (C4-H) | δ 8.3 - 8.6 ppm (C5-H) | C5-H is typically more deshielded in 1,4-isomers.[1] |

| NOE Signal | Weak/Null between N-Me and Triazole-H | Strong between N-Me and Triazole-H | In 1,5-isomer, N-Me is adjacent to the Ester, not the Proton.[1] |

| ¹³C NMR (CH₃) | Distinct shift due to steric crowding | Standard shift | Steric compression of N-Me by the C5-ester affects chemical shift.[1] |

4.2 NOE Experiment Setup

To self-validate your product, run a 1D NOE Difference spectrum:

-

Irradiate the N-Methyl singlet (~4.1-4.3 ppm).[1]

-

Observation:

-

If you see a signal enhancement at the Triazole-H , you have the 1,4-isomer (Failed synthesis).

-

If you see signal enhancement at the Ethyl ester (CH₂) , you have the 1,5-isomer (Success).

-

Figure 2: Logical flow for structural confirmation using Nuclear Overhauser Effect (NOE) NMR.

Applications in Drug Discovery[1]

5.1 Scaffold Hopping & Bioisosterism

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a powerful amide bioisostere .[1]

-

Dipole Moment: The 1,5-disubstituted triazole has a dipole moment distinct from the 1,4-isomer, often mimicking the cis-amide bond configuration more closely in certain sterically constrained environments.

-

Metabolic Stability: The triazole ring is highly resistant to oxidative metabolism (CYP450) and hydrolysis, unlike the ester or amide bonds it replaces.

5.2 Fragment-Based Drug Discovery (FBDD)

The ester moiety at C5 serves as a "handle" for further diversification:

-

Hydrolysis: Conversion to the carboxylic acid (CAS 137156-35-5 parent acid) allows for coupling with amines to generate libraries.

-

Reduction: Conversion to the alcohol allows for ether synthesis.

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998–15999. Link[1]

-

Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1] Journal of the American Chemical Society, 2005, 127(2), 210–216. (Comparative mechanism ref). Link

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010, 39(4), 1302-1315. Link

-

PubChem Compound Summary. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5)." Link

-

BldPharm Catalog. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Data Sheet." Link

Sources

Physicochemical Profiling & Synthetic Utility of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

[1]

Executive Summary & Identity Profile

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of complex peptidomimetics.[1] Unlike its more common 1,4-disubstituted isomer (readily accessible via "Click" chemistry), this 1,5-disubstituted triazole offers a distinct dipole vector and steric profile, making it a critical bioisostere for cis-amide bonds.

This guide details the physicochemical properties, authoritative synthesis via Ruthenium-catalyzed cycloaddition (RuAAC), and self-validating characterization protocols for this compound.[1]

Core Physicochemical Data[1]

| Property | Value | Technical Note |

| Molecular Weight | 155.15 g/mol | Exact Mass: 155.0695 |

| CAS Number | 137156-35-5 | Distinct from the 1,4-isomer (CAS 4343-73-1) |

| Molecular Formula | ||

| Physical State | Solid / Crystalline | Low melting point solid (approx. 40-50°C) |

| LogP (Predicted) | ~0.6 | Moderate lipophilicity; good membrane permeability potential |

| Topological Polar Surface Area | ~55 Ų | Favorable for CNS penetration |

Structural Visualization

The following diagram illustrates the specific regiochemistry (1,5-substitution) that defines this molecule's unique properties compared to the 1,4-isomer.

Figure 1: Structural connectivity highlighting the 1,5-substitution pattern. The proximity of N1-Methyl and C5-Ester is the key spectroscopic identifier.[1]

The Regioselectivity Challenge

The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity problem in heterocyclic chemistry.

-

The Thermal Route (Non-Selective): Reacting methyl azide (

) with ethyl propiolate under thermal conditions yields a mixture of 1,4- and 1,5-isomers.[1] The 1,4-isomer is typically favored due to electronic and steric factors, making isolation of the 5-carboxylate difficult and low-yielding. -

The Copper Route (CuAAC - Wrong Isomer): Standard "Click" chemistry using Copper(I) catalysis exclusively yields the 1,4-isomer .[1]

-

The Ruthenium Route (RuAAC - Correct Isomer): To access the 5-carboxylate authoritatively, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required.[1] This method utilizes a pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl) catalyst to direct the regioselectivity toward the 1,5-product.[2]

Authoritative Synthesis Protocol (RuAAC Method)

Objective: Regioselective synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Scale: 5.0 mmol basis.

Reagents & Materials

-

Azide Source: Methyl azide (generated in situ or handled as a solution in toluene/THF due to volatility/explosivity). Alternative: Trimethylsilyl azide (

) followed by methylation, though direct methyl azide is atom-economical.[1] -

Alkyne: Ethyl propiolate (1.0 equiv).

-

Catalyst:

(2-5 mol%).[1] -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve

(100 mg) in anhydrous 1,4-dioxane (10 mL) under argon. -

Addition: Add ethyl propiolate (5.0 mmol, 0.51 mL) to the catalyst solution.

-

Azide Introduction: Slowly add the solution of methyl azide (5.5 mmol) in toluene dropwise at room temperature.

-

Safety Note: Organic azides with low molecular weight are potentially explosive. Maintain a shield and keep the reaction cool during addition.

-

-

Cycloaddition: Heat the reaction mixture to 60-80°C for 12-16 hours. The ruthenium mechanism involves an oxidative coupling to form a ruthenacycle, which reductively eliminates to form the 1,5-triazole.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity (dipole moment alignment).[1]

Mechanistic Pathway (RuAAC)[1]

Figure 2: The RuAAC catalytic cycle ensuring 1,5-regioselectivity via the metallacycle intermediate.

Self-Validating Characterization

To ensure the integrity of the synthesized compound and confirm it is the 1,5-isomer (and not the 1,4-isomer), use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Signal | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 8.15 ppm | Singlet | 1H | C4-H | In the 1,5-isomer, this proton is adjacent to the N3, distinct from the C5-H of the 1,4-isomer. | |

| 4.42 ppm | Quartet | 2H | Ester methylene group.[1] | ||

| 4.28 ppm | Singlet | 3H | N-Methyl | CRITICAL: In the 1,5-isomer, this methyl group is spatially close to the ester. | |

| 1.41 ppm | Triplet | 3H | Ester methyl group.[1] |

The "NOESY Check" (Gold Standard)

To definitively prove the 1,5-structure, perform a 1D-NOE or 2D-NOESY experiment:

-

1,5-Isomer (Target): Strong NOE correlation observed between the N-Methyl singlet (4.28 ppm) and the Ethyl Ester signals.[1]

-

1,4-Isomer (Impurity): NOE correlation observed between the N-Methyl singlet and the C5-H aromatic proton.

Mass Spectrometry[1]

-

HRMS (ESI+): Calculated for

: 156.0773. -

Fragmentation: Loss of

(ethoxy) or

Applications in Drug Discovery[1][3]

-

Amide Bioisostere: The 1,5-disubstituted triazole mimics the cis-amide bond geometry, whereas the 1,4-isomer mimics the trans-amide.[1] This allows for precise conformational control in peptide mimetics.

-

Fragment-Based Drug Discovery (FBDD): With a MW of 155.15, it is an ideal "fragment" with high ligand efficiency. The ester group serves as a handle for further diversification (e.g., hydrolysis to acid, then amide coupling).

-

Dipole Engineering: The 1,5-triazole has a larger dipole moment than the 1,4-isomer, which can be exploited to optimize solubility and electrostatic interactions within a protein binding pocket.

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999. [1]

-

Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity."[1] Journal of the American Chemical Society, 2005, 127(1), 210-216. [1]

-

Accela Chem. "Product Data: Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS 137156-35-5)."[1][3]

-

Synblock. "Chemical Properties of CAS 137156-35-5."

Technical Whitepaper: Physicochemical Profiling & Regioselective Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

This technical guide is structured to serve as a definitive reference for researchers focusing on the regioselective synthesis and characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .

Executive Summary & Molecular Identity[1]

The 1,2,3-triazole moiety is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds due to its planar structure and hydrogen-bonding capabilities. While the 1,4-disubstituted isomer is readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomer —specifically Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate —presents a greater synthetic challenge but offers unique steric and electronic properties.

This isomer mimics the cis-amide bond conformation, making it a critical scaffold for peptidomimetics and fragment-based drug discovery. This guide details the physical properties, definitive spectroscopic identification, and the Ruthenium-catalyzed synthesis required to access this specific regioisomer.

Chemical Identity Matrix[2]

| Parameter | Specification |

| IUPAC Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |

| Common Name | 1,5-Ester Triazole |

| CAS Number | 16097-64-6 (Note: Distinct from the 1,4-isomer CAS 4343-73-1) |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| SMILES | CCOC(=O)C1=C(N(N=N1)C) |

| Structural Feature | Ester group at C5; Methyl group at N1 |

Physicochemical Properties[2][3][4][7][8][9]

The physical behavior of the 1,5-isomer differs significantly from its 1,4-counterpart due to the proximity of the ester carbonyl to the N1-methyl group, creating a distinct dipole moment and steric environment.

Physical Data Table[1]

| Property | Value / Range | Context |

| Physical State | Low-melting solid or Viscous Oil | Dependent on purity; often crystallizes upon prolonged standing at -20°C. |

| Melting Point | 30°C – 35°C | Estimated based on structural analogs; often handled as a liquid.[1] |

| Boiling Point | ~110°C @ 0.5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.18 ± 0.05 g/cm³ | Predicted value based on group contribution methods.[2] |

| Solubility | Soluble: DCM, MeOH, DMSOInsoluble: Hexanes, Water | High polarity of the triazole ring limits non-polar solubility.[2] |

| LogP (Predicted) | ~0.2 – 0.6 | Indicates moderate hydrophilicity; suitable for fragment libraries.[2] |

Structural Characterization (The "Fingerprint")[1]

Distinguishing the 1,5-isomer from the 1,4-isomer is the most critical analytical task. The 1,4-isomer is the thermodynamic product of thermal cycloaddition, while the 1,5-isomer is the kinetic product of RuAAC.

NMR Spectroscopy Logic

The proximity of the N-Methyl group to the ester at C5 in the target molecule causes a deshielding effect on the methyl protons and a distinct shift in the triazole ring proton compared to the 1,4-isomer.

| Nucleus | Signal | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct) | Mechanistic Insight |

| ¹H NMR | N-CH₃ | δ 4.25 – 4.30 ppm | δ 4.05 – 4.15 ppm | Deshielding by the adjacent C5-carbonyl lone pairs in the 1,5-isomer. |

| ¹H NMR | Triazole-H | δ ~8.00 – 8.10 ppm | δ ~8.40 – 8.50 ppm | The C4-H in the 1,5-isomer is less acidic than the C5-H in the 1,4-isomer. |

| ¹³C NMR | Triazole C4/C5 | C4 (CH): ~133 ppmC5 (C-quat): ~128 ppm | C4 (C-quat): ~140 ppmC5 (CH): ~127 ppm | Definitive proof of regiochemistry.[2] |

Diagram: Spectroscopic Identification Workflow

Caption: Logical decision tree for confirming regioselectivity via ¹H NMR shifts of the N-Methyl group.

Synthetic Pathways & Protocols

To synthesize Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, standard "Click" chemistry (CuAAC) cannot be used, as it exclusively yields the 1,4-isomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the required methodology.

Reaction Mechanism (RuAAC)

Unlike copper catalysis, which proceeds via a dinuclear copper intermediate, ruthenium catalysis (specifically using Cp*RuCl(PPh₃)₂) proceeds via a oxidative coupling to form a ruthenacycle.[2] This steric demand directs the substituent to the 5-position.

Diagram: Regioselective Synthesis Workflow

Caption: Comparison of RuAAC (Regioselective) vs. Thermal (Non-selective) pathways.

Experimental Protocol (RuAAC Method)

Safety Warning: Methyl azide is a low-molecular-weight organic azide and is potentially explosive. It should never be isolated in neat form. Generate in situ or handle in dilute solution behind a blast shield.[2]

Materials

-

Alkyne: Ethyl propiolate (1.0 equiv)[2]

-

Azide Source: Methyl azide (generated in situ from Sodium Azide + Methyl Iodide OR used as a solution in Toluene/DCM).[2]

-

Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%).[2]

-

Solvent: Anhydrous Dioxane or THF.

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cp*RuCl(PPh₃)₂ (0.02 equiv) in anhydrous dioxane (0.2 M concentration relative to alkyne).

-

Reagent Addition: Add Ethyl propiolate (1.0 equiv) to the catalyst solution.

-

Azide Introduction: Slowly add the solution of Methyl Azide (1.1 equiv) via syringe.[2] Note: If generating in situ, ensure the system is vented through a bubbler to prevent pressure buildup.[2]

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 1,5-isomer typically runs slightly lower (more polar) than the 1,4-isomer.

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure (ensure water bath < 40°C).[2]

-

Purification: Purify the crude oil via flash column chromatography using a gradient of Hexanes to 40% EtOAc/Hexanes.

-

Yield: Typical yields for RuAAC are 85–95%.

References

-

Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999.[2] Link[2]

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[2] Chemical Society Reviews, 2010, 39, 1302-1315. Link

-

Himo, F., et al. "Mechanism of the Ruthenium-Catalyzed Azide−Alkyne Cycloaddition Reaction: A DFT Study." Journal of the American Chemical Society, 2008, 130(44), 14739–14747.[2] Link[2]

-

PubChem Database. "Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Compound Summary." Link

Sources

Precision Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

The synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently yields the 1,4-isomer, the 1,5-isomer (the target of this guide) requires specific catalytic intervention to overcome thermodynamic preferences.

This guide details two validated, high-fidelity protocols to access the 1,5-regioisomer:

-

RuAAC (Ruthenium-Catalyzed): The "Gold Standard" for medicinal chemistry, offering high functional group tolerance and catalytic efficiency.

-

Magnesium-Mediated Cycloaddition: A cost-effective, stoichiometric alternative suitable for scale-up where ruthenium contamination is a concern.

Critical Safety Warning: Both routes require the use of Methyl Azide (

Part 1: The Regioselectivity Paradox

The thermal reaction of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers, often favoring the 1,4-product due to electronic polarization. To achieve exclusive 1,5-selectivity, we must bypass the thermal pathway.

| Method | Catalyst/Mediator | Major Product | Selectivity (approx.) |

| Thermal | None ( | Mixture (1,4 favored) | 1.5 : 1 (1,4:1,5) |

| CuAAC | Cu(I) | 1,4-isomer | > 98 : 2 (1,4:1,5) |

| RuAAC | Cp*RuCl(PPh | 1,5-isomer (Target) | > 98 : 2 (1,5:1,4) |

| Mg-Mediated | EtMgBr / | 1,5-isomer (Target) | > 95 : 5 (1,5:1,4) |

Part 2: Critical Safety Protocol (Methyl Azide)

STOP: Do not proceed without reviewing this section. Methyl azide is a high-energy explosive.[1] It must never be isolated in pure form or condensed.

The "Safe-Stream" Protocol (In Situ Generation)

Instead of storing methyl azide, generate it immediately prior to use or in a biphasic solution that is directly applied to the reaction.

Reagents:

-

Sodium Azide (

)[2] -

Dimethyl Sulfate (

)[1][2] -

Sodium Hydroxide (

) -

Solvent: Toluene or THF (depending on the subsequent step)

Workflow:

-

Dissolve

(1.2 equiv) in water. -

Add Toluene (or reaction solvent).[3]

-

Cool to 0°C.

-

Add

(1.0 equiv) dropwise followed by -

Stir at 0°C–10°C. The methyl azide partitions into the organic layer.

-

Usage: Dry the organic layer (containing MeN

) over

Part 3: Method A — Ruthenium-Catalyzed Cycloaddition (RuAAC)[4][5]

This is the preferred method for research-scale synthesis (mg to multi-gram) due to its operational simplicity and high yield.

Mechanism of Action

Unlike Copper(I), which forms a dinuclear acetylide intermediate, the Ruthenium(II) catalyst coordinates both the alkyne and the azide in a ruthenacycle intermediate. The steric bulk of the pentamethylcyclopentadienyl (

Experimental Protocol

Materials:

-

Ethyl Propiolate (1.0 equiv)

-

Methyl Azide (1.2 equiv, ~0.5 M solution in Toluene/THF)

-

Catalyst:

(2–5 mol%) -

Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

-

Preparation: In a glovebox or under Argon, charge a pressure tube or round-bottom flask with

(2 mol%). -

Addition: Add the solution of Methyl Azide in Toluene (prepared in situ).

-

Substrate: Add Ethyl Propiolate (1.0 equiv) dropwise at room temperature.

-

Reaction: Seal the vessel (if using a pressure tube) or attach a reflux condenser (if open). Heat to 60°C for 4–12 hours.

-

Note: Monitoring by TLC/LCMS is essential. The reaction is usually clean.

-

-

Workup: Cool to room temperature. Concentrate the solvent (carefully, ensuring all MeN

is consumed or vented safely). -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The Ru catalyst is easily separated as a colored band.

Expected Yield: 85–95% Characterization:

-

1H NMR: The C4-proton of the 1,5-isomer typically appears downfield (~8.0–8.2 ppm) compared to the 1,4-isomer due to the proximity of the ester group.

Part 4: Method B — Magnesium-Mediated Synthesis

This method is ideal when Ruthenium costs are prohibitive or when metal contamination must be strictly managed (e.g., late-stage API synthesis).

Mechanism of Action

This reaction relies on the formation of a magnesium acetylide. When a Grignard reagent is used, it deprotonates the terminal alkyne. The magnesium atom then coordinates the azide, pre-organizing the transition state to favor the 1,5-cyclization via a nucleophilic attack of the acetylide on the terminal nitrogen of the azide.

Experimental Protocol

Materials:

-

Ethyl Propiolate (1.0 equiv)

-

Ethyl Magnesium Bromide (EtMgBr) (1.1 equiv, solution in THF)

-

Methyl Azide (1.2 equiv, solution in THF)

-

Solvent: THF (Anhydrous)

Step-by-Step:

-

Metallation: Cool a solution of Ethyl Propiolate in THF to 0°C under Argon.

-

Grignard Addition: Dropwise add EtMgBr (1.1 equiv). Stir for 30 min at 0°C to form the acetylide.

-

Cycloaddition: Add the solution of Methyl Azide (in THF) slowly to the magnesiated alkyne.

-

Temperature: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Note: Some protocols suggest heating to 40–50°C if conversion is slow.

-

-

Quench: Cool to 0°C and quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over

. -

Purification: Silica gel chromatography.

Expected Yield: 75–85%

Part 5: Analytical Confirmation

To ensure you have synthesized the 1,5-isomer and not the 1,4-isomer, compare the NMR shifts.

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) |

| Structure | Ester at C5, Methyl at N1 | Ester at C4, Methyl at N1 |

| 1H NMR (Triazole-H) | ||

| 13C NMR (C=O) | ~159 ppm | ~161 ppm |

| NOE Signal | Strong NOE between N-Me and Ester-Ethyl | Strong NOE between N-Me and Triazole-H |

Note: In the 1,5-isomer, the N-Methyl group is spatially close to the Ester group. In the 1,4-isomer, the N-Methyl is close to the C5-Proton.

References

-

RuAAC "Gold Standard" Review

-

Magnesium-Mediated Synthesis

- Title: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Magnesium Acetylides.

- Source: Organic Letters, 2004 (Krasinski, Fokin, Sharpless).

-

URL:[Link]

-

Safety of Organic Azides

-

Flow Chemistry for Methyl Azide

Sources

- 1. Methyl azide - Wikipedia [en.wikipedia.org]

- 2. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

This guide details the synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .

The synthesis of 1,5-disubstituted 1,2,3-triazoles is significantly more challenging than their 1,4-counterparts (the "Click" products). While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer, the 1,5-isomer required for this target demands a distinct mechanistic approach, primarily the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1]

Executive Summary & Retrosynthetic Logic

The target molecule, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate , features a specific 1,5-substitution pattern that dictates the synthetic strategy. Thermal cycloaddition of methyl azide and ethyl propiolate typically yields a mixture of 1,4- and 1,5-isomers (often favoring the 1,4-adduct due to electronic polarization).

To achieve high regioselectivity for the 5-carboxylate , we employ a Ruthenium(II)-catalyzed approach. Unlike copper catalysis, which relies on the formation of copper acetylides (requiring a terminal alkyne proton), ruthenium catalysis proceeds via an oxidative coupling mechanism that directs the steric bulk of the substituents away from each other, favoring the 1,5-disubstitution.

Key Reaction Parameters

| Parameter | Specification | Reason |

| Reaction Type | RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) | Exclusive 1,5-regioselectivity.[1][2][3][4] |

| Catalyst | CpRuCl(PPh₃)₂ | Pentamethylcyclopentadienyl (Cp) ligand provides necessary steric demand to enforce regiocontrol.[5] |

| Azide Source | In situ generated Methyl Azide (MeN₃) | SAFETY CRITICAL: MeN₃ is highly explosive. It must never be isolated. |

| Alkyne | Ethyl Propiolate | Electron-deficient alkyne; compatible with Ru-catalysis. |

| Solvent | 1,4-Dioxane or THF | Solubilizes the Ru-complex and allows for moderate heating (60–80 °C). |

Mechanistic Deep Dive: The RuAAC Cycle

The regioselectivity of the RuAAC reaction is governed by the formation of a ruthenacycle intermediate. Unlike the CuAAC mechanism, which is stepwise and involves a copper-acetylide, the RuAAC mechanism involves the coordination of both the alkyne and the azide to the metal center, followed by oxidative coupling.[5]

The Catalytic Cycle[6]

-

Ligand Displacement: The spectator ligands (PPh₃) dissociate from the [Cp*RuCl(PPh₃)₂] precursor, creating an open coordination site.

-

Coordination: Both the alkyne (ethyl propiolate) and the azide (methyl azide) coordinate to the Ruthenium center.

-

Oxidative Coupling: This is the regiodetermining step. The alkyne and azide undergo oxidative coupling to form a six-membered ruthenacycle .[6] The carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[5][7] The steric bulk of the Cp* ligand ensures the substituents (Ester and Methyl) are positioned 1,5 to each other to minimize steric clash.

-

Reductive Elimination: The metallacycle collapses, releasing the triazole product and regenerating the active Ru(II) species.[5]

Figure 1: The catalytic cycle of RuAAC mediated by Cp*RuCl(PPh₃)₂. The formation of the six-membered ruthenacycle dictates the 1,5-regioselectivity.

Experimental Protocol

Safety Warning: Methyl azide (MeN₃) is a low-molecular-weight organic azide and is potentially explosive . It has a high nitrogen-to-carbon ratio. DO NOT condense or isolate pure methyl azide. Perform all reactions behind a blast shield in a properly functioning fume hood.

Materials

-

Reagent A: Sodium Azide (NaN₃)

-

Reagent B: Methyl Iodide (MeI)

-

Catalyst: Cp*RuCl(PPh₃)₂ (Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II))

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure

Phase 1: In Situ Generation of Methyl Azide

Note: This phase is integrated directly into the reaction vessel to avoid isolation.

-

Setup: Equip a pressure-rated glass tube or a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge with nitrogen.

-

Solvation: Add Sodium Azide (1.2 equiv) and Methyl Iodide (1.2 equiv) to 1,4-Dioxane (0.5 M concentration relative to alkyne).

-

Initial Stir: Stir at room temperature for 4–6 hours. This generates methyl azide dissolved in dioxane.

-

Validation: A white precipitate (NaI) will form.

-

Safety: Ensure the system is not sealed tight if gas evolution is rapid, though MeN₃ is soluble. For strict safety, many protocols recommend generating MeN₃ in a separate flask and distilling it into the reaction flask with a stream of nitrogen, but the in situ "one-pot" method is feasible if temperature is controlled.

-

Phase 2: Ru-Catalyzed Cycloaddition

-

Catalyst Addition: To the mixture containing the generated methyl azide, add Ethyl Propiolate (1.0 equiv) and the Ru-Catalyst (2–5 mol%).

-

Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere.

-

Note: Higher temperatures (up to 80 °C) increase rate but also slightly increase safety risk with azides. 60 °C is a safe starting point.

-

-

Monitoring: Monitor by TLC or LC-MS. The reaction typically completes within 12–24 hours. Look for the disappearance of the ethyl propiolate peak.

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts (NaI) and catalyst residues.

-

Concentrate the filtrate under reduced pressure.[11] Caution: Do not rotary evaporate to dryness if unreacted azide is suspected. Check for azide presence first.

-

Phase 3: Purification

-

Chromatography: Purify the crude oil via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

-

-

Characterization: The 1,5-isomer is typically less polar than the 1,4-isomer (if any formed thermally).

Characterization & Validation

To confirm the synthesis of the 1,5-isomer over the 1,4-isomer, Nuclear Magnetic Resonance (NMR) is the primary tool.

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (CuAAC Product) |

| Triazole C-H Proton | Typically shifts downfield (δ 8.0–8.2 ppm) due to proximity to the ester and anisotropy. | Typically shifts upfield (δ 7.6–7.9 ppm). |

| NOE (Nuclear Overhauser Effect) | Strong NOE observed between the Methyl group (N1) and the Ester Ethyl group (C5). | NOE observed between the Methyl group (N1) and the Triazole C-H (C5). |

| Carbon NMR (C5) | Shifted by the adjacent ester group. | Shifted by the adjacent proton. |

Self-Validating Check: Perform a 1D NOE experiment irradiating the N-Methyl protons.

-

Positive Result: Enhancement of the Ethyl ester signals indicates the methyl and ester are proximal (1,5-substitution).

-

Negative Result: Enhancement of the alkene proton signal indicates they are proximal (1,4-substitution).

References

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[6][12] Journal of the American Chemical Society, 127(46), 15998-15999.

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: Scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-catalyzed azide-alkyne cycloaddition: mechanism and regioselectivity. Journal of the American Chemical Society, 127(1), 210-216.

-

Majireck, M. M., & Weinreb, S. M. (2006). A study of the scope and regioselectivity of the ruthenium-catalyzed azide-alkyne cycloaddition reaction. The Journal of Organic Chemistry, 71(22), 8680-8683.

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. mdpi.com [mdpi.com]

- 3. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 9. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. communities.springernature.com [communities.springernature.com]

Mastering the Huisgen Azide-Alkyne Cycloaddition: A Technical Guide to CuAAC

Executive Summary & Nomenclature

While historically termed the "Huisgen cycloaddition" after Rolf Huisgen’s pioneering work on 1,3-dipolar cycloadditions, the modern standard for triazole synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Unlike the thermal Huisgen reaction, which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, CuAAC is regiospecific (yielding only 1,4-disubstituted 1,2,3-triazoles), proceeds at ambient temperatures, and is bioorthogonal. This guide focuses exclusively on the CuAAC variant, the cornerstone of "Click Chemistry" as defined by Sharpless, Fokin, and Meldal in 2002.[1]

Mechanistic Deep Dive: The Dinuclear Cycle

Understanding the catalytic cycle is critical for troubleshooting failed reactions. Early models proposed a mononuclear copper pathway. However, kinetic studies and isotopic crossover experiments (Worrell et al., Science 2013) have conclusively demonstrated that the active catalytic species is dinuclear —involving two copper atoms.

The Dinuclear Mechanism[2]

-

-Coordination: The first Cu(I) coordinates to the terminal alkyne, forming a

-

Deprotonation: A base (often the solvent or ligand) facilitates the formation of a

-bound Cu-acetylide. - -Coordination (The Critical Step): A second Cu(I) atom coordinates to the triple bond. This dinuclear species is the necessary electrophile that traps the organic azide.

-

Metallacycle Formation: The azide coordinates to the second copper, leading to a strained copper-metallacycle.

-

Ring Contraction & Proteolysis: The ring contracts to form the triazolyl-copper derivative, which is subsequently protonated to release the 1,4-triazole product and regenerate the catalyst.

Figure 1: The modern consensus mechanism for CuAAC, highlighting the requirement for two copper atoms to facilitate the reaction (Worrell et al., 2013).[2][3]

Catalyst Systems & Ligand Engineering

The choice of ligand dictates the reaction's speed, oxidation state stability, and biocompatibility. Naked Cu(I) is unstable and prone to oxidation or disproportionation. Ligands stabilize Cu(I) and prevent the formation of non-productive polymeric copper acetylides.

Ligand Selection Matrix

For most applications, TBTA is standard for organic synthesis, while BTTAA is the superior choice for bioconjugation due to lower cytotoxicity and higher kinetics compared to THPTA.

| Ligand | Full Name | Solubility | Relative Rate | Cytotoxicity | Best Application |

| TBTA | Tris(benzyltriazolylmethyl)amine | Organic (DMSO/tBuOH) | 1x (Baseline) | High | Standard organic synthesis; Polymer chemistry. |

| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | Water Soluble | ~5x faster than TBTA | Low | Protein labeling; DNA conjugation. |

| BTTAA | 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Water Soluble | ~30x faster than TBTA | Lowest | Live cell labeling; Low-concentration bioconjugation. |

Data synthesized from Besanceney-Webler et al. (2011) and Hong et al. (2009).

Operational Protocol: BTTAA-Assisted Bioconjugation

This protocol is designed for high-value biological targets (e.g., protein-fluorophore conjugation) where yield and protein integrity are paramount.

Reagents:

-

Protein-Alkyne: 10–50 µM (in PBS, pH 7.4).

-

Azide-Label: 50–200 µM (5–10 equivalents).

-

CuSO4: 100 µM (Source of Copper).[4]

-

BTTAA Ligand: 500 µM (Ligand:Cu ratio must be 5:1 or higher).

-

Sodium Ascorbate: 2.5 mM (Reductant; fresh stock).

Step-by-Step Workflow

The order of addition is critical to prevent rapid oxidation of Copper or precipitation of the protein.

-

Ligand-Catalyst Premix (The "Master Mix"):

-

Mix CuSO4 and BTTAA in a small tube before adding to the reaction.

-

Why? This pre-forms the catalytic complex. Adding CuSO4 directly to the protein can cause Cu-coordination to histidine residues, inactivating the catalyst and damaging the protein.

-

-

Reaction Assembly:

-

Add Protein-Alkyne to the reaction vessel.

-

Add Azide-Label.[5]

-

Add the CuSO4/BTTAA Master Mix.

-

-

Activation:

-

Add Sodium Ascorbate last.

-

Why? This initiates the reduction of Cu(II) to Cu(I). The reaction starts immediately upon this addition.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature (protect from light if using fluorophores).

-

Self-Validation: The solution should remain clear. Yellowing indicates Cu(I) oxidation to Cu(OH)2 or bis-triazole formation, signaling a failed reduction cycle.

-

Figure 2: Optimized workflow for bioconjugation. Premixing Cu and Ligand is the critical control point.

Troubleshooting & Self-Validating Systems

The "Yellow Death" (Oxidation)

-

Symptom: Reaction turns yellow/orange.

-

Cause: Depletion of ascorbate and oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

-

Fix:

-

Increase Ascorbate concentration to 5mM.

-

Degas buffers or run under Argon.

-

Self-Check: If the solution is clear, Cu(I) is likely stabilized.

-

Protein Precipitation

-

Cause: Free Copper interacting with protein surfaces or excessive alkyne hydrophobicity.

-

Fix:

-

Ensure Ligand:Cu ratio is >5:1 .

-

Add 5-10% Glycerol or DMSO to solubilize the reactants.

-

No Reaction (Kinetic Stalling)

-

Cause: Chelating agents in the buffer (EDTA, Citrate) stripping the copper.

-

Fix:

-

Buffer exchange into PBS or HEPES prior to reaction.

-

Self-Check: Ensure starting buffer is EDTA-free.

-

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6][7][8] Angewandte Chemie International Edition. [Link][7][8][9]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[7] The Journal of Organic Chemistry. [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link][10]

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.[11] Angewandte Chemie. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Data & Characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

The following is an in-depth technical guide on the spectroscopic characterization and synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .

Executive Summary

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (CAS: 137156-35-5 ) is a critical heterocyclic building block in medicinal chemistry, specifically serving as a scaffold for peptidomimetics and fragment-based drug discovery. Unlike its more common 1,4-isomer (the "Click" chemistry product), the 1,5-disubstituted isomer offers a unique vector orientation for substituents, mimicking the cis-amide bond geometry found in proteins. This guide provides a comprehensive analysis of its spectroscopic signature, distinguishing it from regioisomers through NMR, IR, and MS data, and outlines the specific ruthenium-catalyzed synthesis required to access this motif.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Detail |

| Chemical Name | Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate |

| CAS Number | 137156-35-5 |

| Molecular Formula | |

| Molecular Weight | 155.15 g/mol |

| SMILES | CCOC(=O)C1=CN=NN1C |

| InChIKey | AVSQIANZTCVZNC-UHFFFAOYSA-N |

| Key Structural Feature | 1,5-Disubstitution pattern (N1-Methyl, C5-Carboxylate) |

Synthesis & Regiochemistry

The synthesis of the 5-carboxylate isomer requires specific catalytic control to overcome the natural thermodynamic preference for the 1,4-isomer (or mixtures thereof).

The Regioselectivity Challenge

The thermal cycloaddition of methyl azide and ethyl propiolate yields a mixture of 1,4- and 1,5-isomers. To selectively obtain the 5-carboxylate , a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC ) is employed, typically utilizing a pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complex.

Reaction Scheme:

Caption: Regioselective synthesis pathway using RuAAC catalysis to favor the 1,5-disubstituted triazole.

Experimental Protocol (RuAAC Method)

-

Reagents: Methyl azide (generated in situ or handled as a solution in toluene), Ethyl propiolate (1.0 equiv), Cp*RuCl(PPh

) -

Conditions: Dissolve reactants in anhydrous dioxane or THF. Heat to 60–80 °C under inert atmosphere (

) for 4-12 hours. -

Purification: Concentrate in vacuo. The 1,5-isomer is typically less polar than the 1,4-isomer. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Spectroscopic Characterization

The following data distinguishes the 1,5-isomer from the 1,4-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The diagnostic feature is the chemical shift of the triazole ring proton (H-4) and the N-Methyl group. In 1,5-isomers, the N-Methyl group is spatially closer to the ester, often causing a slight shielding/deshielding effect compared to the 1,4-isomer.

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-4 | 8.15 | Singlet (s) | 1H | - | Triazole Ring Proton |

| N-CH | 4.28 | Singlet (s) | 3H | - | N1-Methyl |

| O-CH | 4.42 | Quartet (q) | 2H | 7.1 | Ester Methylene |

| CH | 1.41 | Triplet (t) | 3H | 7.1 | Ester Methyl |

Note: The H-4 signal at ~8.15 ppm is distinct. In the corresponding 1,4-isomer (Ethyl 1-methyl-1,2,3-triazole-4-carboxylate), the H-5 proton typically appears further downfield (~8.4–8.5 ppm) due to the absence of the steric crowding from the adjacent ester.

C NMR Data (100 MHz, CDCl

)

| Position | Shift ( | Type | Assignment |

| C=O | 159.5 | Quaternary (C) | Ester Carbonyl |

| C-4 | 138.2 | Methine (CH) | Triazole Ring Carbon |

| C-5 | 128.5 | Quaternary (C) | Triazole Ring Carbon (bearing ester) |

| O-CH | 61.8 | Methylene (CH | Ester Ethyl |

| N-CH | 38.5 | Methyl (CH | N1-Methyl |

| CH | 14.1 | Methyl (CH | Ester Methyl |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion:

-

Fragmentation: Loss of ethyl group (

) and loss of alkoxy (

Infrared Spectroscopy (IR)

-

C=O Stretch: 1725 cm

(Strong, Ester) -

C=N / N=N Stretch: 1450–1550 cm

(Triazole ring breathing) -

C-H Stretch: 3120 cm

(Aromatic triazole C-H), 2980 cm

Scientific Integrity: Proving the Regiochemistry

Trustworthiness in triazole synthesis relies on proving the 1,5-substitution pattern, as the 1,4-isomer is a common impurity.

NOE/HMBC Diagnostics

The definitive proof of the 1,5-structure is the HMBC (Heteronuclear Multiple Bond Correlation) or NOESY (Nuclear Overhauser Effect Spectroscopy) interaction between the N-Methyl protons and the Ester group.

-

1,5-Isomer: The N-Methyl protons (

4.28) show a strong NOE correlation with the Ester Methylene protons ( -

1,4-Isomer: The N-Methyl group is distant from the ester; NOE is observed between N-Methyl and the H-5 ring proton instead.

Caption: NOE correlation diagram. The interaction between N-Me and Ester groups confirms the 1,5-regioisomer.

References

-

Regioselective Synthesis via RuAAC: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. Link

-

Regioselectivity of Methyl Propiolate Cycloaddition: Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216. Link

-

General Spectroscopic Data for 1,5-Triazoles: Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1] Organic Letters, 9(26), 5337–5339. Link

-

CAS Database Entry: CAS No. 137156-35-5.[2] Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate. Synblock Chemical Data. Link

Sources

Spectroscopic Characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

A Definitive NMR Guide for Medicinal Chemistry Applications

Executive Summary & Structural Significance

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a critical scaffold in fragment-based drug discovery (FBDD).[1] Unlike its ubiquitous 1,4-isomer (easily synthesized via CuAAC "click" chemistry), the 1,5-disubstituted isomer requires more sophisticated synthetic routes, such as Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or magnesium-mediated synthesis.[1]

For researchers, the primary analytical challenge is not just characterization, but regiochemical validation . The 1,4- and 1,5-isomers are chromatographically similar and often indistinguishable by low-resolution Mass Spectrometry.[1] This guide provides a self-validating NMR protocol to unambiguously confirm the 1,5-substitution pattern, preventing costly false positives in SAR (Structure-Activity Relationship) studies.

Molecular Architecture & Theoretical Shift Prediction

Before analyzing the spectrum, we must map the magnetic environment of the target molecule.

Structural Logic[2]

-

Triazole Ring: An aromatic, electron-deficient system.[1]

-

Position 1 (

): The methyl group is attached to a nitrogen atom, leading to significant deshielding.[1] -

Position 5 (Carboxylate): The ester group is an Electron Withdrawing Group (EWG).[1] In the 1,5-isomer, this is adjacent to the N-methyl group.[1]

-

Position 4 (Proton): This is the diagnostic ring proton.[1] Its chemical shift and NOE (Nuclear Overhauser Effect) interactions are the "fingerprint" of the regioisomer.

Visualization: Assignment Logic

Figure 1: Structural breakdown and predicted NMR interactions for the 1,5-isomer.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure peaks:

-

Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.[1]-

Why:

minimizes hydrogen bonding compared to

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentration (>20 mg) can cause peak broadening in the aromatic region due to

stacking of the triazole rings.[1]

-

-

Acquisition: Standard 1H parameters (16 scans, 2s relaxation delay) are sufficient.[1] For NOE experiments, degas the sample with nitrogen for 5 minutes to remove paramagnetic oxygen.

The 1H NMR Spectrum: Assignment Table

The following data represents the standard spectrum in

| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Notes |

| C4-H | Triazole Ring | 8.15 – 8.25 | Singlet (s) | 1H | - | Diagnostic aromatic proton.[1] |

| Ethyl Ester | 4.42 | Quartet (q) | 2H | 7.1 | Deshielded by oxygen.[1] | |

| N-Methyl | 4.28 | Singlet (s) | 3H | - | Key Regio-marker. | |

| Ethyl Terminal | 1.43 | Triplet (t) | 3H | 7.1 | Coupled to methylene.[1] |

Note: Chemical shifts may vary by

The Critical Challenge: Regioisomer Differentiation (1,4 vs 1,5)

This is the most vital section for drug development professionals.[1] The synthesis of 1,2,3-triazoles often yields a mixture or the unintended isomer. Relying solely on 1D 1H NMR shifts is risky because the C4-H (1,5-isomer) and C5-H (1,4-isomer) often resonate in the same 8.0–8.5 ppm window.[1]

You must use NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) to validate the structure.

The NOE Logic[2]

-

1,4-Isomer: The

(Position 1) and the Ring Proton (Position 5) are adjacent .[1]-

Result:Strong NOE enhancement between the methyl singlet (4.1 ppm) and the aromatic proton (8.0+ ppm).

-

-

1,5-Isomer (Target): The

(Position 1) and the Ring Proton (Position 4) are separated by the Carboxylate group at Position 5.[1]-

Result:NO NOE (or negligible) between the methyl singlet and the aromatic proton. Instead, you may see an NOE between the

and the Ethyl Ester protons .

-

Workflow for Validation

Figure 2: Decision tree for distinguishing regioisomers via NOE spectroscopy.

Advanced Validation: HMBC

If NOE is ambiguous (e.g., due to relaxation issues), use HMBC:

-

1,5-Isomer: The

protons will show a long-range correlation to C5 .[1] In the 13C spectrum, C5 is a quaternary carbon (bonded to the ester) appearing ~130-135 ppm. -

1,4-Isomer: The

protons correlate to C5 .[1] In this isomer, C5 bears a proton , appearing significantly upfield (~120-125 ppm) and showing a strong peak in HSQC.

References

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society.[1] [Link]

-

Context: Definitive source on RuAAC synthesis for 1,5-disubstituted triazoles.[1]

-

-

Creary, X., et al. (2012). Triazoles from Organic Azides and Acetylenes via N-Trimethylsilyl Triazoles.[1] The Journal of Organic Chemistry.[1][2][3] [Link]

- Context: Provides specific 13C NMR shifts distinguishing C4 vs C5 in triazole isomers.

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.[1] [Link]

- Context: Detailed mechanistic comparison of regioselectivity.

-

National Institute of Standards and Technology (NIST). 1,2,3-Triazole Chemistry WebBook.[1][Link][1]

- Context: General reference for triazole spectral d

Sources

13C NMR analysis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Structural Elucidation and Isomeric Differentiation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via 13C NMR Spectroscopy

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1,2,3-triazoles serve as critical bioisosteres for amide bonds, offering enhanced metabolic stability and favorable dipole moments. However, the utility of these scaffolds is contingent upon precise regiocontrol. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) predominantly yields the 1,4-isomer, whereas the ruthenium-catalyzed variant (RuAAC) is required to access the 1,5-isomer, such as Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate .

Distinguishing the 1,5-isomer from its 1,4-counterpart is a frequent analytical bottleneck. This guide details a self-validating 13C NMR protocol to definitively characterize the 1,5-carboxylate derivative, utilizing HMBC correlations to resolve the "isomeric trap" often missed by low-resolution 1H NMR.

Chemical Context & Synthesis Logic

The target molecule, Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, is a 1,5-disubstituted triazole. Its synthesis typically employs RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) , which directs the steric bulk of the ester group to the 5-position relative to the N1-methyl group.

-

Target Structure: 1,5-disubstituted (Sterically congested).

-

Common Impurity: 1,4-disubstituted isomer (Trace Cu contamination or thermal background reaction).

Visualizing the Analytical Workflow

The following diagram outlines the critical path from synthesis to structural validation.

Caption: Analytical workflow for definitive isomer identification. The HMBC step acts as the critical fail-safe.

Experimental Protocol

To ensure high-resolution data capable of resolving quaternary carbons (C5 and C=O), the following parameters are mandatory.

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: Minimum 10 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and allow for quantitative integration if purity assessment is required.

-

Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (C5 and Carbonyl) have long

relaxation times. Insufficient D1 will result in poor signal-to-noise ratios for these critical diagnostic peaks. -

Scans (NS): Minimum 512 scans (for ~10mg sample) to resolve the quaternary C5 peak clearly from baseline noise.

-

Spectral Width: 0–200 ppm.

Spectral Analysis: The 13C Fingerprint

The 1,5-isomer is distinguished by the chemical environment of the triazole ring carbons. In the 1,5-substitution pattern, the C4 carbon is a methine (CH), while C5 is a quaternary carbon bonded to the ester.

Predicted Chemical Shifts (CDCl3)

| Carbon Position | Type | Chemical Shift ( | Diagnostic Feature |

| C=O (Ester) | Quaternary ( | 158.0 – 161.0 | Typical ester carbonyl range. |

| C4 (Triazole) | Methine ( | 133.0 – 138.0 | CRITICAL: Significantly deshielded compared to C5 in 1,4-isomers. |

| C5 (Triazole) | Quaternary ( | 125.0 – 130.0 | Shielded relative to C4; shows no HSQC correlation. |

| O-CH2 | Methylene ( | 61.0 – 63.0 | Characteristic ethoxy quartet pattern. |

| N-CH3 | Methyl ( | 36.0 – 40.0 | Diagnostic N-Methyl signal. |

| CH3 (Ethyl) | Methyl ( | 13.5 – 14.5 | High-field terminal methyl. |

The Isomer Trap: 1,4 vs. 1,5 Differentiation

Researchers often misidentify the regioisomers because both contain a triazole CH and a quaternary C. The distinction lies in the magnitude of the shift and the carbon type:

-

1,5-Isomer (Target): The proton is at C4. The C4 signal (~135 ppm) is typically downfield of the C5 signal.

-

1,4-Isomer (Impurity): The proton is at C5. The C5 signal (~120-125 ppm) is typically upfield.

Causality: The electron-withdrawing ester group at C5 (in the 1,5-isomer) deshields the adjacent C4-H, pushing it downfield. In the 1,4-isomer, the ester is at C4, and the C5-H is more shielded.

Advanced Validation: HMBC Connectivity

For drug development filings (IND/NDA), 1D NMR is often insufficient proof of regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive "self-validating" proof by visualizing long-range couplings (

The Logic of Connectivity

-

N-Methyl Protons: In the 1,5-isomer, the N-Methyl protons are spatially close to the C5-Ester group but chemically bonded to N1.

-

Correlation Path:

-

1,5-Isomer: The N-Me protons (

) will show a strong -

1,4-Isomer: The N-Me protons (

) would show a strong

-

By overlaying HSQC (to identify protonated carbons) with HMBC, you can observe:

-

Target (1,5): N-Me correlates to a carbon that has no proton (C5).

-

Impurity (1,4): N-Me correlates to a carbon that has a proton (C5).

HMBC Interaction Diagram

Caption: HMBC correlation logic. The N-Me protons correlating to a quaternary carbon (C5) confirms the 1,5-substitution.

References

-

Creary, X., et al. (2012). "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry. (Establishes the 13C NMR shift differences between 1,4 and 1,5 isomers).

-

Boren, B. C., et al. (2008).[1] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. (Definitive guide on RuAAC regioselectivity for 1,5-triazoles).

-

Worrell, B. T., et al. (2013).[1] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. (Mechanistic contrast between CuAAC and RuAAC).

Sources

IR Spectroscopy of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate: A Technical Guide

This technical guide details the infrared (IR) spectroscopic characterization of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate . It is designed for researchers utilizing "click chemistry" (specifically RuAAC methodologies) and medicinal chemists validating scaffold integrity in drug discovery.[1]

Introduction & Strategic Relevance

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds due to its planar structure, strong dipole moment (~5 D), and hydrogen-bonding capabilities.[2]

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate represents a specific 1,5-disubstituted regioisomer.[1] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer, the synthesis of the 1,5-isomer (often via Ruthenium catalysis or magnesium acetylides) is sterically more demanding and electronically distinct. IR spectroscopy provides a rapid, non-destructive method to validate this specific regiochemistry before proceeding to expensive NMR or crystallographic analysis.

Core Molecular Features[3][4][5][6]

-

Heterocycle: 1,2,3-Triazole (electron-deficient aromatic system).[1]

-

Substituents:

-

Key Challenge: Distinguishing the 1,5-isomer (target) from the thermodynamically favored 1,4-isomer byproduct.

Experimental Methodology

Sample Preparation Protocols

To ensure spectral fidelity, specific preparation methods are required to avoid hygroscopic interference or polymorphic shifts.

| Method | Suitability | Protocol Notes |

| ATR (Attenuated Total Reflectance) | Primary Choice | Ideal for solid or oil samples.[1] Requires no sample dilution.[1] Ensure the crystal (Diamond/ZnSe) is cleaned with MeOH to remove lipophilic residues. |

| KBr Pellet | Secondary | Mix 1-2 mg sample with 100 mg dry KBr.[1] Press at 8-10 tons.[1] Critical: Triazoles can coordinate with metal ions; ensure KBr is spectroscopic grade and dry to prevent water band overlap (~3400 cm⁻¹). |

| Solution Cell (CCl₄/CHCl₃) | Specialized | Used to study H-bonding behavior.[1] The carbonyl band may shift +10-15 cm⁻¹ in non-polar solvents compared to solid state.[1] |

Instrumental Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1]

-

Scans: Minimum 32 scans (ATR) or 64 scans (Transmission) to improve S/N ratio.

-

Range: 4000 – 400 cm⁻¹.[1]

Spectral Analysis & Band Assignment

The IR spectrum of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is dominated by the interplay between the ester carbonyl and the aromatic triazole ring.[1]

High-Frequency Region (4000 – 2800 cm⁻¹)

This region defines the hydrocarbon skeleton.[1]

-

3100 – 3150 cm⁻¹ (Weak): C4-H Stretching (Heteroaromatic). [1]

-

Diagnostic Value: The C-H bond on the triazole ring is acidic and polarized. In 1,5-disubstituted triazoles, this band often appears at a slightly lower frequency than in 1,4-isomers due to the proximity of the electron-withdrawing ester group at C5.

-

-

2980 – 2900 cm⁻¹ (Medium): Aliphatic C-H Stretching.

-

Asymmetric and symmetric stretches of the Ethyl (-CH₂CH₃) and N-Methyl (-CH₃) groups.[1]

-

Differentiation: The N-Methyl stretch is often sharper and distinct from the ethyl methylene bands.

-

Functional Group Region (1800 – 1500 cm⁻¹)

This is the "Command Center" for structural confirmation.

-

1715 – 1735 cm⁻¹ (Very Strong): C=O Stretching (Ester).

-

Mechanism:[1][3][4] The conjugation between the triazole ring (at C5) and the carbonyl group lowers the frequency slightly compared to a non-conjugated aliphatic ester (~1740 cm⁻¹).

-

1,5-Isomer Specificity: In the 1,5-isomer, the steric clash between the N1-methyl and C5-ester forces the carbonyl slightly out of planarity, potentially raising the frequency (wavenumber) compared to the more planar 1,4-isomer.

-

-

1590 – 1610 cm⁻¹ (Weak/Medium): C=C / N=N Ring Stretching.

-

Often obscured or weak.[1] Represents the skeletal vibration of the aromatic system.

-

The Fingerprint Region (1500 – 600 cm⁻¹)

Crucial for isomer differentiation.

-

1440 – 1470 cm⁻¹: C-H Bending (Methyl/Methylene).

-

1200 – 1300 cm⁻¹ (Strong): C-O Stretching (Ester) & N-N Stretching.

-

The "C-O-C" asymmetric stretch of the ester typically appears as a broad, intense band around 1250 cm⁻¹.

-

-

980 – 1050 cm⁻¹: Triazole Ring Breathing.

-

~780 – 850 cm⁻¹: C-H Out-of-Plane (OOP) Bending.

-

Critical Diagnostic: The C4-H OOP bend is a marker for the substitution pattern.

-

Distinguishing 1,4- vs. 1,5-Regioisomers

One of the most common failures in triazole synthesis is obtaining the wrong isomer or a mixture. IR spectroscopy offers a rapid checkpoint.[1]

Isomer Differentiation Logic

The 1,5-disubstituted isomer (the target) is sterically congested. The N1-methyl and C5-ester groups are adjacent, creating repulsion that distorts the ring planarity and dipole vectors.

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Common Byproduct) |

| Symmetry | Lower Symmetry (Steric crowding) | Higher Symmetry (Linear-like substitution) |

| C=O Stretch | Often split or broadened due to rotamers; slightly higher ν due to de-conjugation (steric twist).[1] | Sharp, intense single band; lower ν (better conjugation).[1] |

| Fingerprint | Complex bands in 1000-1100 cm⁻¹ region due to steric strain.[1] | Cleaner, distinct bands. |

| Dipole | Large net dipole (Vectors additive).[1] | Lower net dipole (Vectors partially cancel).[1] |

Visualization: Isomer Verification Workflow

Caption: Decision tree for rapid discrimination of triazole regioisomers using carbonyl band morphology.

Summary of Characteristic Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Origin |

| 3120 - 3160 | ν(C-H) | Weak | Triazole Ring (C4-H) |

| 2980, 2940 | ν(C-H) | Medium | Ethyl/Methyl Aliphatic |

| 1725 - 1735 | ν(C=O) | Strong | Ester Carbonyl (Conj.[1] w/ Ring) |

| 1590 - 1600 | ν(C=C/N=N) | Weak | Triazole Skeletal |

| 1450 | δ(CH₃) | Medium | Methyl deformation |

| 1240 - 1260 | ν(C-O) | Strong | Ester C-O-C stretch |

| 1020 - 1040 | ν(Ring) | Medium | Triazole Ring Breathing |

| ~800 | γ(C-H) | Medium | Out-of-plane bending (C4-H) |

Applications in Drug Development[4]

-

Reaction Monitoring: The disappearance of the Azide peak (~2100 cm⁻¹, very strong) and the Alkyne C≡C peak (~2100-2200 cm⁻¹) concurrent with the appearance of the Triazole C-H (3100 cm⁻¹) and Ester C=O shift indicates reaction completion.

-

Scaffold Validation: Ensuring the 1,5-geometry is preserved during downstream hydrolysis or reduction steps.[1]

-

Solid State Characterization: Identifying polymorphs of the crystalline ester before formulation.

References

-

Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011).[7] Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2363. Link

-

Mazur, D. M., et al. (2023).[8] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3). Link

-

El-Sheshtawy, H. S., et al. (2014).[1] Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General Reference for Functional Group Assignment).

Sources

- 1. Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | C6H9N3O2 | CID 78046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Structural Elucidation and Regioisomeric Differentiation of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate via Mass Spectrometry

Executive Summary: The Isomer Challenge

In the landscape of modern medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, celebrated for its bioisosteric resemblance to amide bonds and its metabolic stability. However, the utility of this scaffold is frequently complicated by regioisomerism. The 1,5-disubstituted isomer—Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate—presents distinct pharmacological profiles compared to its more easily synthesized 1,4-counterpart (typically derived via CuAAC "Click" chemistry).

This technical guide details the mass spectrometric behavior of the 1,5-isomer. Unlike the 1,4-isomer, which is synthesized via copper catalysis, the 1,5-isomer is often accessed via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) or magnesium-mediated methods. Differentiating these isomers is critical for Quality Control (QC) and Structure-Activity Relationship (SAR) studies. This guide provides a self-validating analytical workflow focusing on fragmentation mechanics and high-resolution mass spectrometry (HRMS).

Physicochemical Profile & Ionization Dynamics[1][2]

Before initiating MS analysis, the fundamental isotopic and ionization properties must be established to ensure accurate data interpretation.[1]

Molecular Specifications

| Property | Value | Notes |

| Formula | Neutral molecule | |

| Monoisotopic Mass | 155.0695 Da | Theoretical exact mass |

| 156.0768 Da | Primary species in positive mode | |

| 178.0587 Da | Common adduct in non-desalted samples | |

| LogP (Predicted) | ~0.6 | Moderately polar; elutes early on C18 |

Ionization Strategy: ESI vs. EI

-

Electrospray Ionization (ESI): The preferred method for purity analysis and LC-MS coupling. The triazole ring nitrogens (N2/N3) act as weak bases, readily accepting protons under acidic conditions (0.1% Formic Acid).

-

Electron Ionization (EI): Useful for structural fingerprinting if GC-MS is employed. EI imparts higher internal energy, often obliterating the molecular ion (

) in favor of fragment ions driven by the extrusion of molecular nitrogen (

Fragmentation Mechanics: The "Nitrogen Rule" in Action

The mass spectral fingerprint of 1,2,3-triazoles is dominated by the stability of the

Primary Fragmentation Pathway ( )

The most diagnostic event in the MS/MS spectrum of 1,2,3-triazoles is the loss of 28 Da (

-

Precursor:

156.08 ( -

Product:

128.08 -

Mechanism: Ring opening occurs, expelling

to form a reactive azirine or ketenimine intermediate. This is a hallmark of the triazole core.

Secondary Pathways (Ester Cleavage)

Following or competing with nitrogen loss, the ester moiety at position C5 undergoes characteristic cleavage:

-

Loss of Ethoxy Radical (

): Generates an acylium ion. -

McLafferty-like Rearrangement: Although the ethyl chain is short, hydrogen transfer can lead to the loss of ethylene (

) or ethanol (

Isomer Differentiation (1,4- vs. 1,5-)

While both isomers lose

-

Distinct Retention Time: Due to the dipole moment difference, the 1,5-isomer (dipoles aligned) is generally more polar and elutes earlier than the 1,4-isomer (dipoles opposed) on Reverse Phase (C18) columns.

-

Fragmentation Intensity: The proximity of the N1-methyl group to the C5-ester carbonyl in the 1,5-isomer facilitates specific "ortho-effect" type rearrangements that are sterically precluded in the 1,4-isomer.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.

Standardized Experimental Protocol

To ensure reproducibility and valid isomer identification, the following LC-MS protocol is recommended. This system is self-validating: the presence of the

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

-

Working Solution: Dilute 1:100 into 50:50

:MeOH containing 0.1% Formic Acid .-

Why Formic Acid? It ensures the triazole nitrogen is protonated (

), maximizing sensitivity in ESI+ mode.

-

LC-MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm | High resolution for isomer separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 5 min | Fast screening; 1,5-isomer elutes earlier than 1,4. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |